molecular formula C16H21N3O4S B2481376 methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1296891-50-3

methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2481376
CAS No.: 1296891-50-3
M. Wt: 351.42
InChI Key: HFOYZUIMQONCSQ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring with a sulfamoyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfamoyl group and the esterification process. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfamoyl group or the pyrazole ring.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Common in modifying the ester or sulfamoyl groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism would depend on the context of its application, such as inhibiting an enzyme in a biological assay or acting as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethyl-5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate
  • Methyl 3-ethyl-5-(N-(4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
  • Methyl 3-ethyl-5-(N-(4-tert-butylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to differences in its physical properties, such as solubility and stability, as well as its biological activity.

Properties

IUPAC Name

methyl 5-ethyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-13-14(16(20)23-4)15(18-17-13)24(21,22)19-12-8-6-11(7-9-12)10(2)3/h6-10,19H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOYZUIMQONCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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